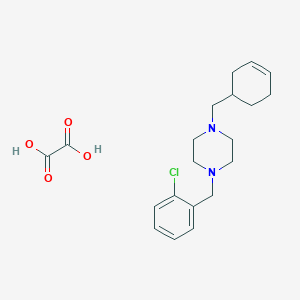
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of NMDA receptor activity can lead to a range of physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to excitotoxicity.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its effects on cognition and behavior.
実験室実験の利点と制限
One advantage of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the role of NMDA receptor dysfunction in neurodegenerative diseases, and the potential therapeutic use of NMDA receptor antagonists such as 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in these conditions. Additionally, further investigation into the effects of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate on other neurotransmitter systems could provide insight into its potential use as a therapeutic agent for various psychiatric disorders.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine with oxalic acid in the presence of a base catalyst. The resulting oxalate salt is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is commonly used to induce NMDA receptor blockade in animal models, which allows researchers to investigate the effects of NMDA receptor dysfunction on behavior, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16H,3,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICBKQWFSNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)

![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)